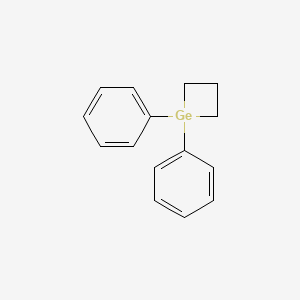![molecular formula C20H34GeO B12568861 2-[(Tributylgermyl)methyl]benzaldehyde CAS No. 185522-54-7](/img/structure/B12568861.png)
2-[(Tributylgermyl)methyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Tributylgermyl)methyl]benzaldehyde is an organogermanium compound with the molecular formula C20H34GeO This compound features a benzaldehyde moiety substituted with a tributylgermylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tributylgermyl)methyl]benzaldehyde typically involves the reaction of benzaldehyde with tributylgermylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Tributylgermyl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tributylgermyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-[(Tributylgermyl)methyl]benzoic acid.
Reduction: 2-[(Tributylgermyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to the unique properties of organogermanium compounds.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(Tributylgermyl)methyl]benzaldehyde is not fully understood. it is believed that the compound interacts with cellular components through its aldehyde group, which can form covalent bonds with nucleophilic sites in proteins and other biomolecules. The tributylgermyl group may also play a role in modulating the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzaldehyde: A simpler analog with a methyl group instead of the tributylgermyl group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group, offering different reactivity and applications.
2-Methoxybenzaldehyde: Features a methoxy group, used in various synthetic applications.
Uniqueness
2-[(Tributylgermyl)methyl]benzaldehyde is unique due to the presence of the tributylgermyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in materials science and medicinal chemistry that other benzaldehyde derivatives may not be able to achieve .
Eigenschaften
CAS-Nummer |
185522-54-7 |
|---|---|
Molekularformel |
C20H34GeO |
Molekulargewicht |
363.1 g/mol |
IUPAC-Name |
2-(tributylgermylmethyl)benzaldehyde |
InChI |
InChI=1S/C20H34GeO/c1-4-7-14-21(15-8-5-2,16-9-6-3)17-19-12-10-11-13-20(19)18-22/h10-13,18H,4-9,14-17H2,1-3H3 |
InChI-Schlüssel |
FRQBBDZSOMUEHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Ge](CCCC)(CCCC)CC1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


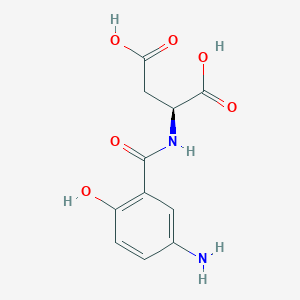
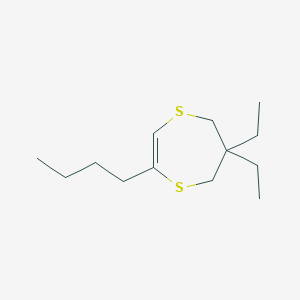
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)

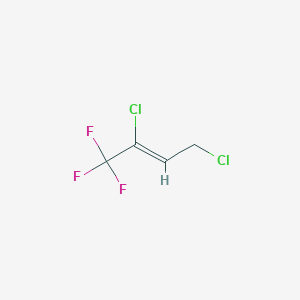
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
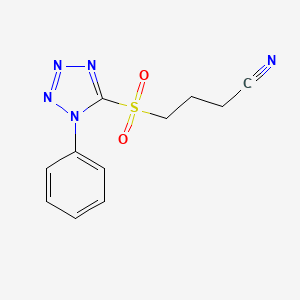
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
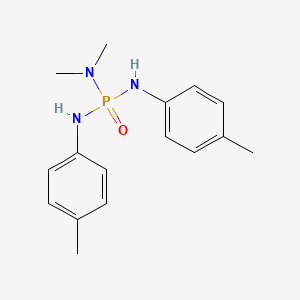
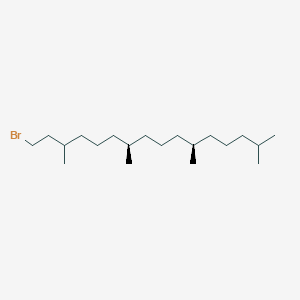
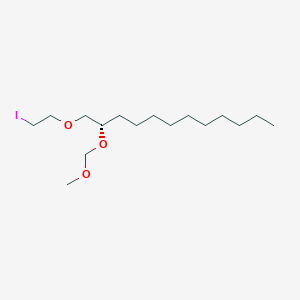
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
